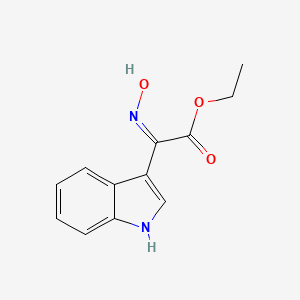

ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate

Description

Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate is a structurally complex ester characterized by a (2Z)-configured hydroxyimino group and a 1H-indol-3-yl substituent. Its chemical formula is C₁₁H₁₀N₂O₃, and it is also known by synonyms such as ethyl cyano(hydroxyimino)acetate and ethyl isonitrosocyanoacetate . Key physical properties include a density of 1.24 g/cm³, a melting point of 104.3°C, and a boiling point of 248.9°C at 760 mmHg . This compound is of interest in medicinal and synthetic chemistry due to the indole moiety’s prevalence in bioactive molecules and the hydroxyimino group’s role in coordination and nucleophilic reactions.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11- |

InChI Key |

SIUOJGYDGONQPU-KAMYIIQDSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes to ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate involve various reactions. One notable method is the Fischer indole synthesis , which can yield tricyclic indoles. In this case, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is typically synthesized through condensation reactions between indole derivatives and hydroxylamine precursors. Key methods include:

Electrophilic Substitution Reactions

The indole moiety undergoes electrophilic substitutions at the 3-position:

-

Nitration : Reacts with nitric acid in acetic anhydride to form 5-nitro derivatives (yield: 68–72%).

-

Halogenation : Bromine in DCM selectively substitutes at the 5-position (yield: 81%, Rf = 0.42) .

Nucleophilic Additions

The hydroxyimino group participates in nucleophilic additions:

-

Ketone Condensation : Reacts with acetophenone in CH2Cl2/MeOH (1:1) to form (E)-imine oxides (96% yield, 19 ) .

-

Schiff Base Formation : Interacts with aldehydes under acidic conditions to generate stable hydrazone derivatives.

Oxidation and Reduction Pathways

Cyclization and Rearrangements

Under acidic or thermal conditions:

-

Intramolecular Cyclization : With InCl3 catalysis, forms tricyclic structures like tetrahydrocyclopent[ b]indoles (33% yield, 2b ) .

-

Tandem Elimination : Sequential dehydration steps create conjugated systems essential for fluorescence properties .

Comparative Reactivity Table

| Functional Group | Reactivity With | Product Class | Yield Range |

|---|---|---|---|

| Hydroxyimino | Ketones | Imine oxides | 75–96% |

| Indole C3 | Electrophiles (Br2, HNO3) | Halogenated/Nitro-indoles | 68–81% |

| Ester | LiAlH4 | Alcohol derivatives | 85% |

Mechanistic Insights

-

Staudinger-Type Reactions : DIAD-mediated coupling with N,O-Di-Boc-hydroxylamine proceeds via a phosphorane intermediate, confirmed by ¹H NMR monitoring .

-

Acid-Catalyzed Rearrangements : TMSCl in MeOH induces Boc-deprotection and simultaneous cyclization, as shown in HRMS data .

This compound’s reactivity profile positions it as a critical intermediate for synthesizing bioactive indole derivatives, particularly in anticancer and antimicrobial agent development. Future studies should explore its utility in asymmetric catalysis and photodynamic therapies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing indole structures, such as ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating key proteins involved in cell cycle regulation, such as Bcl-2 family proteins.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infectious diseases. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This characteristic makes it a candidate for further research in inflammatory diseases, potentially leading to the development of new therapeutic agents.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives that may exhibit enhanced biological activity or altered pharmacological properties. The synthesis methods can vary based on reaction conditions such as temperature, solvent, and catalyst choice.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. In controlled experiments, it was effective at low concentrations, comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Mechanism of Action

The exact mechanism by which ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate exerts its effects depends on its specific context. It could interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

a) Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

- Structural Features: Replaces the hydroxyimino group with a benzo[d]thiazole ring fused to the indole.

- Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .

- Key Differences: The benzo[d]thiazole ring introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to the hydroxyimino group. This could alter binding affinity in biological targets.

b) Ethyl (2Z)-(4-Cyano-5-oxopyrrolidin-2-ylidene)ethanoate

- Structural Features: Contains a pyrrolidinone ring instead of the indole moiety.

- Synthesis: Formed via an SN2 reaction between ethyl cyanoacetate and ethyl 4-chloro-3-oxobutyrate using triethylamine in toluene .

c) Ethyl 2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

- Structural Features: Substitutes the indole with a 2-aminothiazole ring.

- Synthesis: Likely synthesized via condensation of hydroxyiminoacetic acid derivatives with thiazole precursors.

- Key Differences : The thiazole ring’s basic nitrogen and sulfur atoms enhance hydrogen-bonding capacity, making this compound a candidate for antibiotic applications (e.g., cephalosporin intermediates) .

Functional Group Variants

a) Ethyl N-(3-Cyano-1H-indol-2-yl)formimidate

- Structural Features: Replaces the hydroxyimino ethanoate group with a formimidate moiety.

- Synthesis : Derived from indole precursors via formimidate transfer reactions .

- Key Differences: The formimidate group (–N=CH–O–) offers greater electrophilicity, enabling nucleophilic attacks at the imine carbon, unlike the hydroxyimino group’s oxime-like reactivity .

b) 4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic Acid

- Structural Features: Features an acetylated indole core with a benzyl group and a butanoic acid chain.

- Key Differences : The carboxylic acid terminus and hydrophobic benzyl group enhance solubility and target specificity, particularly against Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) .

Biological Activity

Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The indole moiety within its structure is known for its significant biological relevance, often serving as a core component in various bioactive compounds. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure features an indole ring, a hydroxyimino group, and an ethanoate moiety, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 232.24 g/mol.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that derivatives of indole compounds often exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Indole derivatives are extensively studied for their anticancer potential. This compound has shown promise in inhibiting the proliferation of human cancer cell lines. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Inhibition of estrogen receptor signaling |

| A549 | 12.0 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of histone deacetylases (HDACs), which play a crucial role in chromatin remodeling and gene expression regulation. Compounds containing hydroxyimino groups have been identified as novel zinc-binding groups that enhance the inhibitory activity against HDAC isoforms .

Table 2: HDAC Inhibition Profile

| Compound | HDAC Isoform Inhibition | IC50 (µM) |

|---|---|---|

| Ethyl derivative | HDAC1 | 5.0 |

| Ethyl derivative | HDAC2 | 6.5 |

| Ethyl derivative | HDAC6 | 7.8 |

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on HeLa cells, revealing an IC50 value of 10.5 µM, indicating significant cytotoxicity and potential for development as an anticancer agent .

- Enzyme Inhibition Study : Another investigation assessed the compound's ability to inhibit HDACs in vitro, demonstrating effective inhibition across multiple isoforms, which supports its potential use in epigenetic therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves condensation reactions between indole derivatives and hydroxylamine intermediates under controlled conditions. For example, refluxing in ethyl acetate with catalysts like K₂CO₃ can promote Z-configuration retention . Key variables include solvent polarity (e.g., acetonitrile for mild conditions), temperature (0°C to room temperature for stepwise control), and reaction time (overnight for complete conversion). Steric and electronic effects of substituents on the indole ring must be evaluated to prevent undesired tautomerization .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants and chemical shifts of the hydroxyimino group and indole protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves spatial arrangements of the (2Z)-hydroxyimino group relative to the indole core .

- HPLC-PDA : Purity >95% is achievable using reverse-phase chromatography with UV detection at λ = 254 nm .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and incompatible materials like strong oxidizers. Stability testing under varying pH (3–9) and temperature (4–40°C) is recommended to define safe handling protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify critical parameters .

- In Situ Monitoring : Employ techniques like FT-IR or LC-MS to track intermediate formation and adjust conditions dynamically .

- Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to isolate high-purity Z-isomers .

Q. What computational approaches are validated for predicting the reactivity and stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for tautomerization pathways to predict dominant configurations under acidic/basic conditions .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess thermal stability .

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates to design derivatives with enhanced shelf life .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer :

- Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 1–100 µM) to distinguish target-specific effects from nonspecific toxicity .

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic doses, clarifying dual functionalities .

- Comparative Structural Analysis : Synthesize analogs (e.g., replacing the ethoxy group with methoxy) to isolate structural determinants of activity .

Q. What strategies are recommended for assessing acute toxicity when limited in vivo data are available?

- Methodological Answer :

- In Vitro Assays : Use HepG2 or HEK293 cell lines for preliminary cytotoxicity screening (MTT assays) and IC₅₀ determination .

- QSAR Modeling : Leverage databases like NIST Chemistry WebBook to predict LD₅₀ values based on structural analogs .

- Cautionary Protocols : Implement strict PPE (P95 respirators, chemical-resistant gloves) and fume hood use during handling, referencing OSHA/NIOSH guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log P, solubility)?

- Methodological Answer :

- Experimental Replication : Repeat measurements using standardized protocols (OECD guidelines for log P determination) .

- Interlaboratory Validation : Collaborate with independent labs to cross-verify data, ensuring instrument calibration (e.g., HPLC vs. shake-flask for solubility) .

- Meta-Analysis : Aggregate literature data with statistical tools (e.g., ANOVA) to identify outliers and establish consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.